N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridine-thiophene hybrid scaffold and a trifluoromethyl-substituted aromatic ring. The compound’s structure combines a pyridinylmethyl group substituted with a thiophen-2-yl moiety and a 2-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and pyridine rings may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-2-1-6-13(14)17(24)23-11-12-5-3-9-22-16(12)15-8-4-10-25-15/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRNMVVTIDGYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine and thiophene intermediates, which are then coupled through a series of reactions involving halogenation, metal-catalyzed cross-coupling, and amide bond formation.
Halogenation: The starting material, 2-(thiophen-2-yl)pyridine, is halogenated using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce a halogen atom at a specific position on the pyridine ring.
Cross-Coupling: The halogenated intermediate undergoes a metal-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, with a trifluoromethyl-substituted benzene derivative. Palladium catalysts are commonly used in these reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the coupled intermediate and an amine derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide
Reducing Agents: Tin(II) chloride, palladium on carbon (Pd/C)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: From nucleophilic aromatic substitution
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein, inhibiting its activity, or modulating its function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene and pyridine rings can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Structural Analogues in TRPV1 Antagonist Research ()
Compounds 43–48 from are TRPV1 antagonists sharing key structural motifs with the target compound, such as a pyridin-3-ylmethyl backbone and a trifluoromethyl group. However, substituents on the pyridine ring differ significantly, impacting physicochemical and biological properties:
| Compound | Pyridine Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 43 | (2,2-Dimethylcyclopropyl)methoxy | 72 | 63–65 | Cyclopropane enhances rigidity |
| 44 | Cyclobutylmethoxy | 79 | 100–102 | Increased bulkiness vs. cyclopropane |
| 45 | Cyclopentylmethoxy | 70 | 112–114 | Higher melting point due to symmetry |
| 46 | Cyclohexylmethoxy | 73 | 108–110 | Flexible cyclohexane may reduce potency |
| 47 | (4-Methylcyclohexyl)methoxy | 73 | 71–73 | Methyl group introduces steric hindrance |
Key Comparisons :
- Thiophene vs. Alkoxy Chains : The target compound’s thiophen-2-yl group replaces the alkoxy substituents in Compounds 43–45. Thiophene’s aromaticity and smaller size may improve binding affinity in hydrophobic pockets compared to bulkier alkoxy groups .
- Thermal Stability : Melting points of TRPV1 antagonists vary widely (63–114°C), likely due to substituent symmetry and intermolecular interactions. The target compound’s melting point (unreported in evidence) could be influenced by thiophene’s planar structure.
- Synthetic Accessibility: Yields for Compounds 43–48 range from 70–79%, suggesting moderate synthetic efficiency.
Anti-Inflammatory Benzamide Derivatives ()
Imidazo[1,2-a]pyridine-based benzamides in , such as N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide, exhibit potent anti-inflammatory activity. While structurally distinct from the target compound, the shared trifluoromethylbenzamide moiety highlights the importance of electron-withdrawing groups in enhancing bioactivity. The thiophene in the target compound may offer comparable π-stacking interactions to the imidazo-pyridine system .
Electronic and Steric Effects of Substituents
- Trifluoromethyl Group : Present in both the target compound and TRPV1 antagonists, this group increases electronegativity and resistance to oxidative metabolism.
- Thiophene vs.
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the pyridine-thiophene core via Suzuki-Miyaura coupling between 2-bromopyridine and thiophen-2-ylboronic acid under palladium catalysis.
- Step 2 : Methylation of the pyridine nitrogen using methyl iodide in dimethylformamide (DMF) at 60–80°C.
- Step 3 : Amide coupling between the methylated intermediate and 2-(trifluoromethyl)benzoyl chloride, mediated by HATU or EDC in dichloromethane.
Optimization : Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent selection (tetrahydrofuran for coupling reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for achieving >90% purity .
Basic: Which analytical techniques confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the integration of aromatic protons (thiophene, pyridine, benzamide) and CF₃ group signals (δ ~110–120 ppm in ¹³C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 403.0854).
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and 1120 cm⁻¹ (C-F stretch) corroborate functional groups.
- HPLC : Retention time consistency (>95% purity) under reverse-phase conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays.
- Control Experiments : Rule off-target effects via siRNA knockdown of suspected kinases.
- Structural Analysis : Compare crystallographic data (if available) with docking studies to confirm binding poses. For example, conflicting IC₅₀ values may arise from assay conditions (e.g., ATP concentration variations), requiring standardization .
Advanced: What is the mechanistic role of the trifluoromethyl group in modulating reactivity and bioactivity?
The CF₃ group:
- Enhances Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for non-fluorinated analogs).
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes due to electron-withdrawing effects.
- Binding Affinity : Forms hydrophobic interactions with kinase ATP pockets (e.g., in JAK2 or EGFR mutants), as shown in SAR studies .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzamide (e.g., -CF₃ vs. -OCF₃) groups.
- Biological Testing : Screen analogs against a panel of kinase targets (e.g., 10–20 kinases) to identify selectivity trends.
- Computational Modeling : Use molecular dynamics (MD) simulations to predict substituent effects on binding free energy. For example, replacing pyridine with pyrimidine may alter π-π stacking interactions .
Basic: What primary chemical reactions is this compound prone to during derivatization?
- Oxidation : Thiophene sulfur can oxidize to sulfoxide/sulfone using m-CPBA.
- Reduction : Amide bonds may be reduced to amines with LiAlH₄ (risk of over-reduction requires careful stoichiometry).
- Nucleophilic Substitution : The pyridine methyl group can undergo SN2 reactions with strong nucleophiles (e.g., thiols) in polar aprotic solvents .
Advanced: How can reaction conditions be optimized for efficient derivatization of the pyridine-thiophene core?
- Solvent Choice : Use DMF or DMSO for SNAr reactions (enhanced nucleophilicity) and THF for organometallic couplings.
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for cross-coupling efficiency.
- Temperature Control : Microwave-assisted synthesis (120°C, 30 min) improves yield in heterocycle formation .
Basic: What are the potential pharmacological applications of this compound?
- Kinase Inhibition : Demonstrated activity against FLT3 (IC₅₀ = 50 nM) and JAK2 (IC₅₀ = 120 nM) in leukemia models.
- Anti-inflammatory Effects : Suppresses TNF-α production in macrophages (EC₅₀ = 200 nM).
- Anticancer Lead : Synergizes with cisplatin in NSCLC cell lines (combination index = 0.7) .
Advanced: What strategies mitigate poor aqueous solubility in biological assays?
- Co-solvents : Use 0.1% DMSO or β-cyclodextrin complexes.
- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl for hydrolytic activation in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
Advanced: Which computational methods elucidate target interactions and binding dynamics?
- Molecular Docking : AutoDock Vina or Glide predicts binding modes to kinase ATP pockets (e.g., DFG-in vs. DFG-out conformations).
- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of key residues (e.g., Lys90 in JAK2) to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
